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molecular formula C13H8ClN5O B3421419 3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole CAS No. 215874-89-8

3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole

Cat. No. B3421419
M. Wt: 285.69 g/mol
InChI Key: JPALNVSONHINLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557815B2

Procedure details

Intermediate 14b was prepared in two steps from intermediate 11 in an analogous fashion to the preparation of intermediate 14a (see Example 1). Commercially available 5-methylisoxazole-3-carboxylic acid (12c) was used in the first step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 14a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH:12][NH2:13])=[N:4][N:3]=1.[CH3:14][C:15]1[O:19][N:18]=[C:17]([C:20](O)=O)[CH:16]=1>>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]2=[N:12][N:13]=[C:20]([C:17]3[CH:16]=[C:15]([CH3:14])[O:19][N:18]=3)[N:4]2[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)NN
Name
intermediate 14a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NO1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN2C(C3=CC=CC=C13)=NN=C2C2=NOC(=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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